molecular formula C17H20N2O3S B2797460 1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097894-00-1

1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B2797460
CAS No.: 2097894-00-1
M. Wt: 332.42
InChI Key: NSBLBTISKRRNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a synthetic organic compound of significant interest in pharmaceutical and chemical research. This complex molecule features an azetidine ring core, which is linked to a pyrrolidine-2,5-dione (succinimide) moiety via a methylene bridge and is further functionalized with a 2-(benzylsulfanyl)acetyl group. The presence of these distinct pharmacophores, including the sulfanyl (thioether) linkage, makes it a valuable intermediate for constructing more complex chemical entities. Its structure suggests potential as a key building block in medicinal chemistry, particularly for the development of protease inhibitors or kinase-targeted molecules, where the succinimide ring can act as an electrophilic trap. Researchers utilize this compound primarily as a precursor in the synthesis of novel azetidine-containing compound libraries for high-throughput screening against various biological targets. The benzylsulfanyl group offers a handle for further chemical modifications via desulfurization or oxidation, enhancing its utility in structure-activity relationship (SAR) studies. FOR RESEARCH USE ONLY (RUO). This product is a chemical reagent intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The product has not been tested for safety or efficacy in humans. Researchers should handle this material with appropriate precautions, using personal protective equipment and adhering to all relevant laboratory safety guidelines.

Properties

IUPAC Name

1-[[1-(2-benzylsulfanylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-15-6-7-16(21)19(15)10-14-8-18(9-14)17(22)12-23-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBLBTISKRRNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, structure, and biological activity based on current research findings.

Chemical Structure and Properties

The compound features a pyrrolidine-2,5-dione core, which is known for its reactivity and ability to form various derivatives. The presence of the benzylsulfanyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Property Value
Molecular FormulaC₁₅H₁₅N₃O₂S
Molecular Weight301.36 g/mol
CAS NumberNot available

Synthesis

The synthesis of 1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the azetidine ring followed by acylation and subsequent modifications to introduce the benzylsulfanyl group.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione exhibit significant antimicrobial properties. For instance, related derivatives have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with inhibition zones ranging from 15 to 17 mm when tested using the hole plate method .

Neuroleptic Activity

Research on structurally related compounds suggests potential neuroleptic activity. For example, benzamides derived from pyrrolidine structures have demonstrated efficacy in reducing apomorphine-induced stereotyped behavior in animal models, indicating a correlation between structural modifications and enhanced biological activity . This suggests that the compound may also possess similar neuroleptic properties.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain cancer types, although further studies are required to elucidate its mechanism of action and specificity towards cancer cells.

Case Studies

Several case studies have explored the biological implications of compounds with similar structures:

  • Neuroleptic Efficacy : A study involving a series of benzamides showed that modifications in the pyrrolidine ring led to compounds that were significantly more potent than traditional neuroleptics like haloperidol .
  • Antimicrobial Testing : In another study, a related compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the benzylsulfanyl moiety contributes positively to its antimicrobial profile .

Comparison with Similar Compounds

Pyrrolidine-2,5-dione Derivatives with Antimicrobial Activity

Compound: 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione ()

  • Structure: Pyrrolidine-2,5-dione core with a pyridine-amino-methyl substituent.
  • Synthesis : Mannich reaction of succinimide, aniline, and formaldehyde (78–80% yield).
  • Activity : Moderate antimicrobial activity against Escherichia coli, Salmonella typhi, and Bacillus subtilis (MIC values comparable to Penicillin and Streptomycin).

Michael Adducts with Anticonvulsant Potential

Compound : 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione ()

  • Structure : Pyrrolidine-2,5-dione substituted with 4-acetylphenyl and aryloxy groups.
  • Activity : Inhibits brain GABA-transaminase (IC₅₀ = 5.2 mM), a target for anticonvulsants like vigabatrin.

Indole-Piperidine Hybrid Derivatives ()

Compound : 1-{3-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]propyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4f)

  • Structure : Pyrrolidine-2,5-dione with indole-piperidine substituents.
  • Synthesis : High-yield (93.8%) synthesis via nucleophilic substitution.
  • Key Difference : The indole-piperidine groups in 4f enhance interactions with serotonin receptors, whereas the target compound’s azetidine and benzylsulfanyl groups may favor alternative targets, such as sulfhydryl-containing enzymes .

Structural and Functional Implications

Substituent Effects on Bioactivity

  • Benzylsulfanyl Group : The thioether linkage in the target compound may improve metabolic stability compared to ether or ester linkages in analogs like those in and .

Physicochemical Properties

Property Target Compound Mannich Base () Michael Adduct ()
Lipophilicity (Predicted) High (benzylsulfanyl) Moderate (pyridine) Moderate (aryloxy)
Synthetic Yield Not reported 78–80% 41.7–93.8% ()
Reported Bioactivity Not available Antimicrobial Anticonvulsant

Q & A

Basic: What are the recommended synthetic pathways and characterization methods for 1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione?

Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the azetidine and pyrrolidine-dione cores. Key steps include:

  • Azetidine ring modification : Introduce the benzylsulfanyl-acetyl group via nucleophilic substitution or acylation under anhydrous conditions (e.g., using DMF as a solvent and NaH as a base) .
  • Pyrrolidine-2,5-dione coupling : Utilize cross-coupling reactions (e.g., Mitsunobu or Staudinger reactions) to link the azetidine and pyrrolidine-dione moieties .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product.
    Characterization :
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and stereochemistry.
  • X-ray crystallography for absolute configuration determination .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for acylation steps, while dichloromethane minimizes side reactions in coupling steps .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improve regioselectivity in azetidine functionalization .
  • Temperature control : Lower temperatures (0–5°C) reduce decomposition during sensitive steps (e.g., nitrene intermediates), while microwave-assisted synthesis accelerates cyclization .
  • In-line monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion points .

Advanced: What experimental approaches are used to investigate the biological activity and mechanism of action of this compound?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or radiolabeled ATP .
  • Cellular studies :
    • Apoptosis assays (Annexin V/PI staining) to evaluate anticancer activity.
    • Cytokine profiling (ELISA) for anti-inflammatory potential .
  • Structural interaction analysis :
    • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins .
    • Molecular docking simulations (AutoDock, Schrödinger) to predict binding poses and guide SAR studies .

Advanced: How do researchers resolve contradictions in reported biological activity data for structurally similar pyrrolidine-dione derivatives?

Answer:

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, serum concentration) to minimize variability .
  • Structural validation : Confirm compound identity and purity via orthogonal methods (e.g., LC-MS, elemental analysis) to rule out batch-specific impurities .
  • Meta-analysis : Use computational tools (e.g., Bayesian networks) to correlate structural features (e.g., substituent electronegativity) with activity trends across studies .

Advanced: What strategies are employed to study the structure-activity relationship (SAR) of this compound?

Answer:

  • Analog synthesis : Prepare derivatives with modifications to the benzylsulfanyl, acetyl, or azetidine groups. For example:
    • Replace benzylsulfanyl with alkylthiols to assess hydrophobicity effects .
    • Introduce electron-withdrawing groups on the pyrrolidine-dione to modulate reactivity .
  • Pharmacophore mapping : Use software (e.g., MOE, Discovery Studio) to identify critical interaction motifs .
  • 3D-QSAR modeling : Combine molecular dynamics simulations with biological data to predict activity of untested analogs .

Basic: What analytical techniques are critical for assessing the stability and degradation pathways of this compound?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products .
  • Stability-indicating HPLC : Develop methods with PDA/UV detection to resolve degradation peaks .
  • Thermogravimetric analysis (TGA) : Monitor mass loss under heating to determine thermal stability .

Advanced: How can researchers integrate computational and experimental data to predict the pharmacokinetic properties of this compound?

Answer:

  • In silico ADMET prediction : Use tools like SwissADME or ADMET Predictor to estimate solubility, permeability, and metabolic liability (e.g., CYP450 interactions) .
  • In vitro validation :
    • Caco-2 assays for intestinal absorption.
    • Microsomal stability assays (human liver microsomes) to assess metabolic half-life .
  • Physiologically based pharmacokinetic (PBPK) modeling : Combine in vitro data with compartmental models to simulate plasma concentration profiles .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .

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